molecular formula C19H22ClNO2 B11169763 4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B11169763
M. Wt: 331.8 g/mol
InChI Key: PSKFYDRCVLIUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide is an organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base to form the intermediate 4-(4-chloro-2-methylphenoxy)butanoyl chloride. This intermediate is then reacted with 4-methylbenzylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.

    4-chloro-2-methylphenoxy)acetic acid sodium salt: Another similar compound with a sodium salt form.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C19H22ClNO2/c1-14-5-7-16(8-6-14)13-21-19(22)4-3-11-23-18-10-9-17(20)12-15(18)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,22)

InChI Key

PSKFYDRCVLIUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.